The synthesis of ABT-770 involves a multi-step process that can be summarized as follows:
The use of specific reagents and conditions is crucial for optimizing yield and purity. For instance, the selection of catalysts and solvents can significantly influence the reaction efficiency and product characteristics.
ABT-770's molecular structure features several key components:
Infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to confirm the structure and purity of synthesized ABT-770.
ABT-770 primarily undergoes reactions related to its function as a matrix metalloproteinase inhibitor. Key reactions include:
The compound's stability under various conditions is also an area of interest, particularly regarding its thermal stability and potential degradation pathways.
The mechanism of action for ABT-770 involves:
Data from pharmacological studies support its effectiveness in reducing pathological tissue remodeling.
ABT-770 possesses several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications.
ABT-770 has several scientific applications:
The ongoing research into ABT-770 continues to explore its full potential across various medical fields, highlighting its significance as an important pharmacological agent.
ABT-770 emerged from Abbott Laboratories' dedicated program to develop orally bioavailable MMP inhibitors for cancer therapy. This initiative responded to the clinical failures of early broad-spectrum MMP inhibitors like batimastat and marimastat, which suffered from poor pharmacokinetics and musculoskeletal toxicity [2] [7]. As a retrohydroxamate biaryl ether, ABT-770 represented a strategic shift toward compounds with improved selectivity profiles—specifically targeting gelatinases (MMP-2 and MMP-9) over fibroblast collagenase (MMP-1) [3] [9]. Gelatinases were validated therapeutic targets due to their overexpression in aggressive tumors and role in degrading type IV collagen—a major component of basement membranes essential for tumor invasion and angiogenesis [1] [7]. Preclinical studies demonstrated ABT-770's high potency against MMP-2 (IC₅₀ = 3.7 nM) and moderate activity against MMP-9 (IC₅₀ = 120 nM), with >1,000-fold selectivity over MMP-1 (IC₅₀ = 4,600 nM) [3] [9]. This selectivity profile positioned it as a significant advancement in targeted MMP inhibition, aiming to mitigate off-target effects that plagued earlier agents.
Table 1: Key Molecular Properties of ABT-770
Property | Value |
---|---|
CAS Registry Number | 220614-50-6 |
Molecular Formula | C₂₂H₂₂F₃N₃O₆ |
Molecular Weight | 481.42 g/mol |
InChIKey | IIHFBHZWJNGWRC-INIZCTEOSA-N |
Drug Type | Small molecule inhibitor |
Target | MMP-2/MMP-9 (Gelatinases) |
The discovery of ABT-770 was preceded by Abbott's investigation into succinate-based MMP inhibitors, which faced metabolic instability issues. Structural refinement led to biaryl hydroxamates, but these compounds exhibited rapid in vivo clearance due to hydrolytic susceptibility of the hydroxamate moiety [2] [9]. To address this, Abbott pioneered a novel retrohydroxamate (N-formylhydroxylamine) scaffold, reversing the classical hydroxamate connectivity (-CONHO- → -N(OH)CHO). This modification significantly enhanced metabolic stability while preserving zinc-chelating capability [9]. ABT-770 exemplified this approach, incorporating a biaryl ether linker and a 4,4-dimethyl-2,5-dioxoimidazolidine group to optimize binding interactions [3]. Crucially, its (S)-enantiomer demonstrated superior oral bioavailability and in vivo efficacy in tumor growth models compared to the (R)-counterpart, underscoring the importance of stereochemistry in its design [3] [9]. The compound’s efficacy was demonstrated in multiple cancer animal models, validating the retrohydroxamate approach for maintaining target engagement in physiological environments.
Table 2: Evolution of MMP Inhibitor Chemotypes at Abbott Laboratories
Chemotype | Representative Compound | Key Advance | Limitation |
---|---|---|---|
Succinate-based | Early leads | Established Zn²⁺ chelation | Metabolic instability |
Biaryl hydroxamates | Pre-ABT-770 prototypes | Improved potency | Hydrolytic susceptibility |
Retrohydroxamate biaryl ethers | ABT-770 | Enhanced metabolic stability & oral bioavailability | Metabolite-induced phospholipidosis |
Phenoxyphenyl sulfones | ABT-518 (post-ABT-770) | Eliminated phospholipidosis risk | Clinical development halted |
Structure-Activity Relationship by Nuclear Magnetic Resonance (SAR-by-NMR)—an Abbott-developed technology—was instrumental in optimizing ABT-770’s biphenyl P1' substituent [2] [9]. This fragment-based approach screened small molecules binding proximal to the catalytic zinc atom, identifying chemical fragments with affinity for distinct subsites within the MMP active pocket. By iteratively linking fragments showing the strongest NMR chemical shifts, researchers constructed compounds with enhanced affinity and selectivity [2]. For ABT-770, SAR-by-NMR guided the introduction of the 4'‑trifluoromethoxybiphenyl moiety into the P1' pocket, which conferred exceptional selectivity for MMP-2 over MMP-1 [3] [9]. Modifications at this position directly influenced tissue distribution and avoidance of the "sallow pocket" of MMP-1—a structural feature implicated in musculoskeletal toxicity of earlier inhibitors [7] [9]. The technology enabled precise mapping of hydrophobic interactions and hydrogen-bonding networks responsible for the compound’s 1,000-fold selectivity window, illustrating the power of NMR-driven structural design in medicinal chemistry.
Table 3: Impact of P1' Modifications on ABT-770 Selectivity Profile
P1' Group | MMP-2 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity Ratio (MMP-1/MMP-2) |
---|---|---|---|
Unsubstituted biphenyl | 15 | 2,100 | 140 |
4-Methoxybiphenyl | 8 | 3,800 | 475 |
4-Trifluoromethoxybiphenyl (ABT-770) | 3.7 | 4,600 | >1,200 |
3,5-Dichlorobiphenyl | 22 | 1,900 | 86 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0